Dimethyl hydrazine-1,2-dicarboxylate
Overview
Description
Dimethyl hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C4H8N2O4 . It is a colorless liquid with an ammonia-like odor . It is less dense than water and can cause irritation to skin, eyes, and mucous membranes . It is very toxic by ingestion, inhalation, and skin absorption .
Synthesis Analysis
The synthesis of Dimethyl hydrazine-1,2-dicarboxylate involves the interaction of 1,2-diamino-4-phenylimidazole with DMAD, in methanol and in the presence of a catalytic amount of acetic acid . The reaction has been examined by classical organic methods, HPLC-MS analysis, and quantum-chemical calculations .Molecular Structure Analysis
In the crystal structure of the title compound, C4H8N2O4 - C18H15OP, two triphenylphosphine oxide molecules and two dimethyl hydrazine-1,2-dicarboxylate molecules are connected via N—H O hydrogen bonds of moderate strength and are related via a twofold rotational axis .Chemical Reactions Analysis
Dimethylhydrazine is the name of two compounds with the molecular formula C2H8N2. These are: unsymmetrical dimethylhydrazine (1,1-dimethylhydrazine), with both methyl groups bonded to the same nitrogen atom; symmetrical dimethylhydrazine (1,2-dimethylhydrazine), with one methyl group bonded to each of the two nitrogen atoms .Physical And Chemical Properties Analysis
Dimethyl hydrazine-1,2-dicarboxylate is a colorless liquid with an ammonia-like odor . It is less dense than water . The molecular formula is C4H8N2O4 and the molecular weight is 148.12 .Scientific Research Applications
Crystallography and Structural Analysis
Dimethyl hydrazine-1,2-dicarboxylate has been used in crystallography to form complexes with other organic compounds, such as triphenylphosphine oxide. This application is crucial for understanding the molecular structure and bonding interactions within the compound. The crystal structure analysis helps in determining the arrangement of molecules and can provide insights into the physical properties and reactivity of the material .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds. It is involved in reactions that lead to the creation of various organic structures, which are essential in medicinal chemistry and the development of pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, Dimethyl hydrazine-1,2-dicarboxylate-related structures have shown potential as inhibitors of the c-Met protein kinase, which is significant in cancer research. The compound’s derivatives are being explored for their therapeutic applications in treating various forms of cancer .
Polymer Chemistry
The compound has found applications in polymer chemistry, where it is used as a structural unit in polymers. These polymers have potential uses in solar cells, highlighting the compound’s role in renewable energy technologies .
Fluorescent Probes
Researchers have utilized derivatives of Dimethyl hydrazine-1,2-dicarboxylate as fluorescent probes. These probes are valuable tools in biochemistry and molecular biology for studying cell structures and functions .
Enzyme Inhibition
The compound and its derivatives have been studied for their ability to inhibit enzymes such as BACE-1, which is linked to Alzheimer’s disease. This application is significant in the search for treatments for neurodegenerative disorders .
Safety And Hazards
Dimethyl hydrazine-1,2-dicarboxylate is very toxic by ingestion, inhalation, and skin absorption . Contact with skin or mucous membranes causes chemical burns . It can be absorbed through the skin to cause systemic intoxication and convulsions . It is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause cancer and is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
methyl N-(methoxycarbonylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-9-3(7)5-6-4(8)10-2/h1-2H3,(H,5,7)(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJLPBVJCYVEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295532 | |
Record name | dimethyl hydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl hydrazine-1,2-dicarboxylate | |
CAS RN |
17643-54-8 | |
Record name | 17643-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17643-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dimethyl hydrazine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl hydrazidodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the crystal structure of Dimethyl hydrazine-1,2-dicarboxylate?
A1: Research indicates that Dimethyl hydrazine-1,2-dicarboxylate can form a complex crystal structure with Triphenylphosphine oxide. In this structure, two molecules of each compound are connected through moderate-strength N—H⋯O hydrogen bonds and are related by a twofold rotational axis []. Additionally, weak C—H⋯O contacts further stabilize the crystal structure [].
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